

# Spectroscopic data interpretation for 4-Methoxysalicylic acid (NMR, IR)

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## Compound of Interest

Compound Name: 4-Methoxysalicylic Acid

Cat. No.: B149866

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## Spectroscopic Unveiling of 4-Methoxysalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data for **4-Methoxysalicylic acid**, a molecule of interest in various scientific domains. By delving into its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, this document aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge required for its unequivocal identification, characterization, and quality assessment.

## Data Presentation

The spectroscopic data for **4-Methoxysalicylic acid** is summarized in the tables below, offering a clear and structured overview for comparative analysis.

### <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of **4-Methoxysalicylic acid** provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet	1H	Carboxylic Acid (-COOH)
~10.5	Singlet	1H	Phenolic Hydroxyl (-OH)
~7.7	Doublet	1H	Aromatic H (H-6)
~6.5	Doublet of Doublets	1H	Aromatic H (H-5)
~6.4	Doublet	1H	Aromatic H (H-3)
~3.8	Singlet	3H	Methoxy (-OCH <sub>3</sub> )

Note: The chemical shifts of the acidic protons (-COOH and -OH) can be broad and their positions may vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum reveals the carbon framework of **4-Methoxysalicylic acid**.

Chemical Shift ( $\delta$ ) ppm	Assignment
~172	Carboxylic Acid Carbonyl (C=O)
~165	Aromatic C (C-4)
~162	Aromatic C (C-2)
~133	Aromatic C (C-6)
~108	Aromatic C (C-5)
~102	Aromatic C (C-1)
~99	Aromatic C (C-3)
~55	Methoxy Carbon (-OCH <sub>3</sub> )

## IR Spectral Data

The infrared spectrum highlights the functional groups present in **4-Methoxysalicylic acid** through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3200 - 2500	Strong, Broad	O-H stretch (Carboxylic Acid)
~3100	Weak	O-H stretch (Phenolic)
~3000	Medium	C-H stretch (Aromatic)
~2950, ~2850	Medium	C-H stretch (Methoxy)
~1680	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1500, ~1450	Medium	C=C stretch (Aromatic Ring)
~1250	Strong	C-O stretch (Aryl Ether)
~1200	Strong	C-O stretch (Carboxylic Acid)
~850	Strong	C-H bend (Aromatic, out-of-plane)

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **4-Methoxysalicylic acid** is accurately weighed.
- The sample is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) within an NMR tube. The choice of solvent is critical and should be noted, as it can influence chemical shifts.

Instrumentation and Data Acquisition:

- A high-field NMR spectrometer (e.g., 300 MHz or higher) is employed for the analysis.
- For  $^1\text{H}$  NMR, a standard one-pulse sequence is utilized. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses the expected chemical shift range, and a relaxation delay of 1-5 seconds.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of **4-Methoxysalicylic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic press.

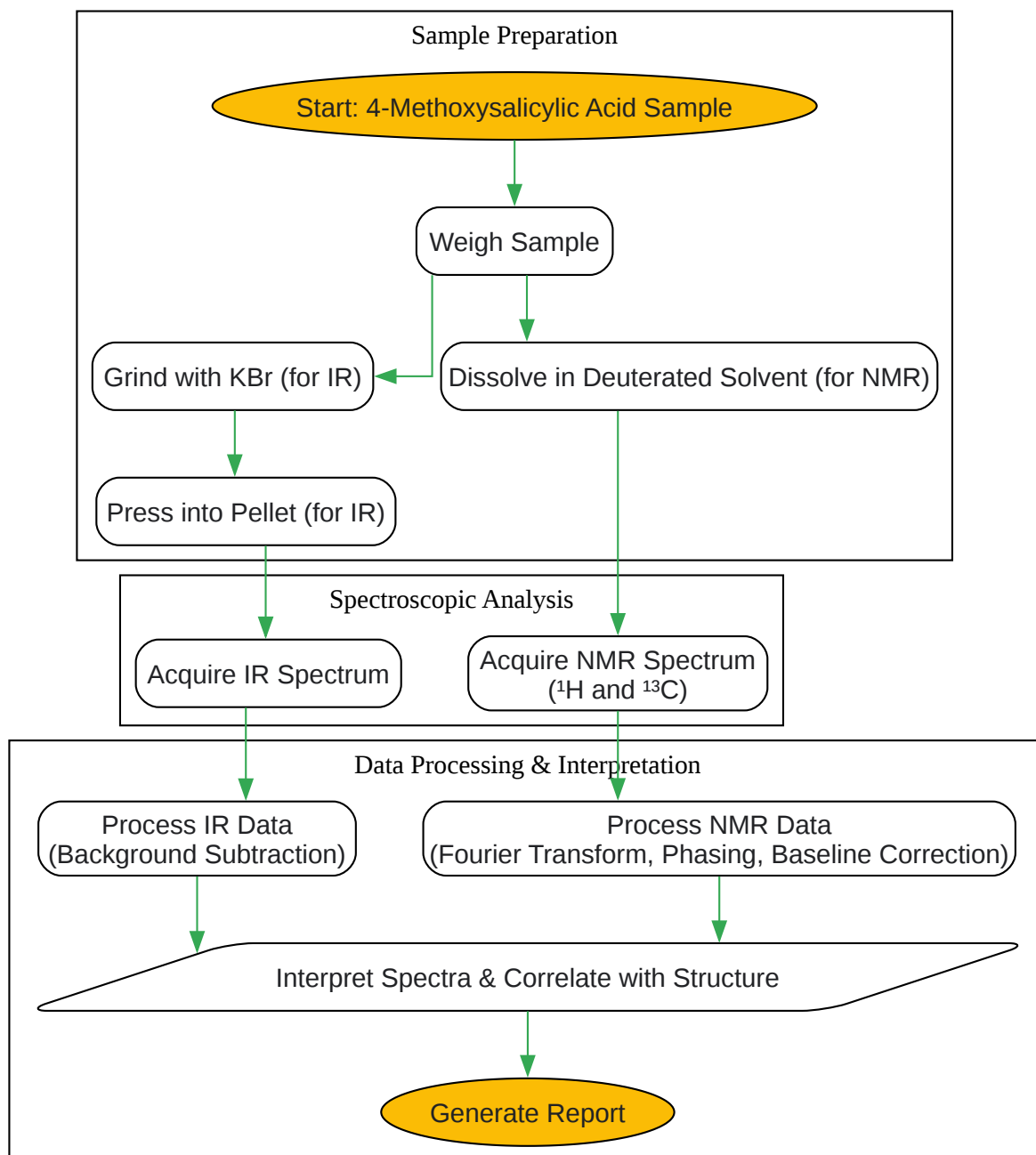
Instrumentation and Data Acquisition:

- A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet containing the sample is placed in the sample holder.
- The spectrum is recorded over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key relationships and workflows.

Caption: Correlation of **4-Methoxysalicylic Acid** structure with its spectroscopic data.



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Caption: General experimental workflow for spectroscopic analysis.

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